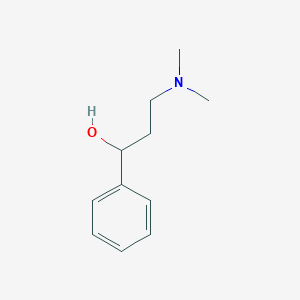

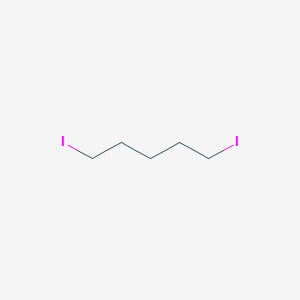

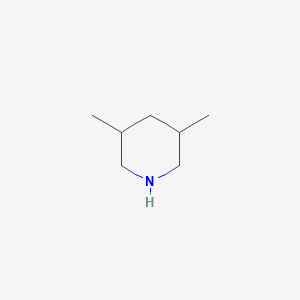

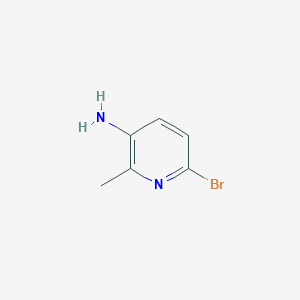

![molecular formula C22H44O8Si3 B146772 2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate CAS No. 128754-61-0](/img/structure/B146772.png)

2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate

説明

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, as seen in the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate . This compound was synthesized through a reaction involving ammonium thiocyanate and ethyl 3-aminobut-2-enoate, followed by characterization using various spectroscopic methods. Similarly, the target compound may require a sequence of carefully planned reactions, possibly involving silyl ether formation and acrylate linkage to achieve the desired structure.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of newly synthesized quinoxalines derivatives was determined using NMR, Fourier transform infrared, and X-ray diffraction studies . These techniques could be applied to determine the molecular structure of the target compound, providing insights into its stereochemistry and conformation.

Chemical Reactions Analysis

The reactivity of organic molecules is influenced by their functional groups. The papers describe various chemical reactions, such as the hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to produce ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity . The target compound contains alkenyl and ether groups, which may undergo similar reactions, such as hydrogenation, hydrolysis, and oxidation, to yield different products or intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of organic compounds, such as solubility, melting point, and reactivity, are determined by their molecular structure. For example, the synthesis of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine explored its potential as a polymerizable amine coinitiator, examining properties like water sorption and solubility . The target compound's properties would likely be influenced by its silyl ether and acrylate moieties, affecting its solubility, stability, and potential for polymerization.

科学的研究の応用

N⋯π and O⋯π Interactions in Crystal Packing :

- Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate shows rare N⋯π interactions, and two C–H⋯N and C–H⋯O hydrogen bonds form a zigzag double-ribbon pattern. This study highlights unique nonhydrogen bonding interactions like N⋯π and O⋯π types (Zhang, Wu, & Zhang, 2011).

Synthesis of Quinoxalines as Potential Inhibitors :

- Research into ethyl (2E)-3-(dimethylamino)-2-(3-methoxyquinoxalin-2-yl)propen-2-enoate and related compounds explores their synthesis and characterization, including their potential as inhibitors for c-Jun N-terminal kinases (Abad et al., 2020).

Intramolecular Carbocyclization :

- This study discusses the intramolecular cyclization of methyl (2E)-3-[(1S,2R,5R)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-(trimethylsilyl) cyclopent-3-en-1-yl]prop-2-enoate, leading to the formation of a bicyclo[3.1.0]hexene structure (Gimazetdinov et al., 2017).

Radical-Induced Approach to Bicyclic δ-Lactone :

- A study on the synthesis of a bicyclic lactone containing a bridgehead hydroxy group, which is significant in many natural products with biological and medicinal relevance. This involves ethyl (E)-3-(dimethylphenylsilyl)-7,8-epoxyoct-2-enoate undergoing radical-mediated reductive epoxide opening (Das, Khan, & Chakraborty, 2018).

Photophysical Characterization of Laser Dye in Silicon-Containing Copolymers :

- The study characterizes the dipyrromethene–BF2 dye PM597 in copolymers of various silicon-containing organic copolymers, exploring their fluorescence properties and potential as active laser media (Tyagi et al., 2007).

Synthesis of Heterocyclic Systems :

- The synthesis of compounds like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, used in the preparation of various heterocyclic systems, is discussed (Selič, Grdadolnik, & Stanovnik, 1997).

特性

IUPAC Name |

2-[3-[[[dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44O8Si3/c1-9-21(23)27-17-15-25-13-11-19-31(3,4)29-33(7,8)30-32(5,6)20-12-14-26-16-18-28-22(24)10-2/h9-10H,1-2,11-20H2,3-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODHDXUYVWGUOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCCOCCOC(=O)C=C)O[Si](C)(C)O[Si](C)(C)CCCOCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44O8Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate | |

CAS RN |

117440-21-8, 128754-61-0 | |

| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, diethers with polyethylene glycol monoacrylate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Siloxanes and Silicones, di-Me, acrylate-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Siloxanes and Silicones, di-Me, 3-hydroxypropyl group-terminated, diethers with polyethylene glycol monoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polydimethylsiloxane, acryloxy terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。